molecular formula C9H9BF3KN2O3 B13725670 Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate

Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate

Katalognummer: B13725670
Molekulargewicht: 300.09 g/mol
InChI-Schlüssel: WQDXRMSMPUEJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .

Eigenschaften

Molekularformel

C9H9BF3KN2O3

Molekulargewicht

300.09 g/mol

IUPAC-Name

potassium;trifluoro-[3-(2-nitroanilino)-3-oxopropyl]boranuide

InChI

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-3-1-2-4-8(7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1

InChI-Schlüssel

WQDXRMSMPUEJFZ-UHFFFAOYSA-N

Kanonische SMILES

[B-](CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.